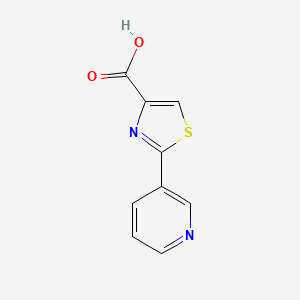

2-(3-Pyridyl)-1,3-thiazole-4-carboxylic acid

Description

Properties

IUPAC Name |

2-pyridin-3-yl-1,3-thiazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O2S/c12-9(13)7-5-14-8(11-7)6-2-1-3-10-4-6/h1-5H,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOQFGMAZUTUELM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=NC(=CS2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00353048 | |

| Record name | 2-(3-pyridyl)-1,3-thiazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00353048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39067-29-3 | |

| Record name | 2-(3-Pyridinyl)-4-thiazolecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39067-29-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(3-pyridyl)-1,3-thiazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00353048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(pyridin-3-yl)-1,3-thiazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Foreword: The Strategic Importance of the Pyridyl-Thiazole Scaffold

An In-depth Technical Guide to the Synthesis of 2-(3-Pyridyl)-1,3-thiazole-4-carboxylic Acid

In the landscape of modern medicinal chemistry and materials science, heterocyclic compounds form the bedrock of innovation. Among these, the this compound motif is a particularly valuable scaffold. Its unique electronic properties and stereochemical presentation make it a privileged structure in the design of novel pharmaceuticals, including kinase inhibitors, antibacterial agents, and anti-inflammatory drugs.[1][2] This guide provides a comprehensive, field-proven pathway for the synthesis of this critical building block, moving beyond a simple recitation of steps to elucidate the underlying chemical principles and strategic considerations that ensure a robust and reproducible outcome.

The synthetic strategy is anchored in the classic Hantzsch thiazole synthesis, a powerful and convergent method for constructing the thiazole ring.[3][4] Our discussion will be segmented into three core phases: the preparation of the essential thioamide precursor, the pivotal cyclocondensation reaction, and the final hydrolysis to yield the target carboxylic acid.

Overall Synthetic Pathway

The synthesis is a two-step process starting from commercially available precursors. The initial Hantzsch cyclocondensation yields an ester intermediate, which is subsequently hydrolyzed to the final product.

Caption: A high-level overview of the two-step synthesis.

Part 1: Preparation and Sourcing of Key Starting Materials

The success of the Hantzsch synthesis is critically dependent on the purity and reactivity of its two primary components.

Pyridine-3-carbothioamide: The Nitrogen and Sulfur Donor

Pyridine-3-carbothioamide (thionicotinamide) serves as the nucleophilic component, providing the C-N-C backbone segment of the pyridine ring and the essential sulfur atom. While commercially available, its synthesis from 3-cyanopyridine is a foundational laboratory procedure.[5][6]

Synthesis from 3-Cyanopyridine:

The conversion of a nitrile to a thioamide is typically achieved by the addition of a sulfur nucleophile, most commonly hydrogen sulfide (H₂S) or its salts, in a basic medium.[6]

Caption: Conversion of the nitrile to the required thioamide.

Experimental Protocol: Synthesis of Pyridine-3-carbothioamide

-

Setup: In a well-ventilated fume hood, equip a 250 mL three-necked flask with a magnetic stirrer, a gas inlet tube extending below the solvent surface, and a reflux condenser with a gas outlet leading to a bleach scrubber.

-

Reagents: Charge the flask with 3-cyanopyridine (10.4 g, 0.1 mol) and a solvent mixture of pyridine (50 mL) and ethanol (50 mL). The pyridine acts as both a solvent and a basic catalyst.[6]

-

Reaction: Begin stirring and bubble a slow, steady stream of hydrogen sulfide (H₂S) gas through the solution at room temperature. The reaction is mildly exothermic and may require occasional cooling with a water bath to maintain a temperature of 25-30 °C.

-

Monitoring: Monitor the reaction's progress using Thin-Layer Chromatography (TLC) (e.g., 30% ethyl acetate in hexanes). The disappearance of the 3-cyanopyridine spot indicates completion, typically within 4-6 hours.[6]

-

Work-up: Once complete, stop the H₂S flow and purge the system with nitrogen gas for 15-20 minutes to remove any residual H₂S.

-

Isolation: Reduce the solvent volume by approximately half using a rotary evaporator. Pour the concentrated mixture into 300 mL of cold water and stir. A yellow solid should precipitate.

-

Purification: Collect the crude solid by vacuum filtration, wash with cold water (2 x 30 mL), and dry. Recrystallization from an ethanol/water mixture yields a yellow crystalline solid.

Ethyl Bromopyruvate: The Electrophilic Backbone

Ethyl 3-bromo-2-oxopropanoate, commonly known as ethyl bromopyruvate, is the α-haloketone component. It provides the remaining three atoms of the thiazole ring and introduces the carboxylate group at the 4-position. It is a potent lachrymator and should be handled with extreme care in a fume hood. Due to its reactivity and hazardous nature, it is almost always procured from a reliable chemical supplier rather than synthesized in-house. Ensure the material is of high purity (>97%), as impurities can lead to significant side reactions.

Part 2: The Hantzsch Thiazole Cyclocondensation

This step is the core of the synthesis, where the thiazole heterocycle is constructed.

Causality of the Mechanism

The Hantzsch synthesis is a robust method for forming thiazoles from thioamides and α-halocarbonyls.[3][7] The mechanism proceeds through a sequence of nucleophilic attack, cyclization, and dehydration.

Caption: Mechanistic pathway of the Hantzsch reaction.

-

Initial SN2 Reaction: The sulfur atom of the thioamide is a soft nucleophile, which preferentially attacks the electrophilic carbon bearing the bromine atom, displacing the bromide ion.[7]

-

Cyclization: The resulting intermediate undergoes tautomerization to an enol or enolate. The nitrogen atom then acts as an intramolecular nucleophile, attacking the ketone carbonyl carbon.[8]

-

Dehydration: The resulting five-membered ring intermediate readily eliminates a molecule of water to form the stable, aromatic thiazole ring system.

Experimental Protocol: Synthesis of Ethyl 2-(3-pyridyl)-1,3-thiazole-4-carboxylate

-

Setup: To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add pyridine-3-carbothioamide (7.0 g, 0.051 mol).

-

Reagents: Add 250 mL of anhydrous toluene to the flask. The choice of a non-polar solvent like toluene facilitates the dehydration step by allowing for azeotropic removal of water if a Dean-Stark trap is used, though simple reflux is often sufficient.[9]

-

Addition: While stirring, add ethyl bromopyruvate (10.0 g, 0.051 mol) dropwise to the suspension.

-

Reaction: Heat the mixture to reflux (approx. 110 °C) and maintain for 5-6 hours.[9] The reaction mixture will typically become a clear, dark solution.

-

Monitoring: Monitor the reaction by TLC (e.g., 40% ethyl acetate in hexanes) for the consumption of the starting materials.

-

Work-up: Cool the reaction mixture to room temperature. A precipitate of the product hydrobromide salt may form. The mixture can be concentrated under reduced pressure.

-

Purification: The crude product can be purified by dissolving it in a minimal amount of hot ethanol and allowing it to recrystallize upon cooling. Alternatively, column chromatography on silica gel can be employed for higher purity.

Characterization Data for the Intermediate Ester

| Property | Expected Value |

| Molecular Formula | C₁₁H₁₀N₂O₂S |

| Molecular Weight | 234.28 g/mol |

| Appearance | Off-white to pale yellow solid |

| ¹H NMR (CDCl₃, 400 MHz) | δ ~9.2 (s, 1H), 8.7 (d, 1H), 8.3 (d, 1H), 8.1 (s, 1H), 7.4 (dd, 1H), 4.4 (q, 2H), 1.4 (t, 3H) |

| ¹³C NMR (CDCl₃, 101 MHz) | δ ~168.1, 161.3, 152.0, 148.2, 147.5, 134.0, 125.8, 123.8, 118.5, 61.8, 14.4 |

Part 3: Saponification to the Carboxylic Acid

The final step is the hydrolysis of the ethyl ester to the desired carboxylic acid. This is a standard saponification reaction.

Experimental Protocol: Synthesis of this compound

-

Setup: In a 250 mL round-bottom flask, suspend the ethyl 2-(3-pyridyl)-1,3-thiazole-4-carboxylate (5.0 g, 0.021 mol) in a mixture of tetrahydrofuran (THF, 50 mL) and water (50 mL).

-

Reagent Addition: Add lithium hydroxide monohydrate (LiOH·H₂O, 1.8 g, 0.042 mol, 2.0 eq.) to the suspension. Using LiOH is common for this type of hydrolysis.[10]

-

Reaction: Stir the mixture vigorously at room temperature. The suspension should gradually become a clear solution as the reaction proceeds.

-

Monitoring: Monitor the reaction by TLC until the starting ester is no longer visible (typically 2-4 hours).

-

Work-up: Once the reaction is complete, remove the THF under reduced pressure using a rotary evaporator.

-

Isolation: Cool the remaining aqueous solution in an ice bath. Slowly acidify the solution to pH 4-5 by the dropwise addition of 1 M hydrochloric acid (HCl). The target carboxylic acid will precipitate as a solid.

-

Purification: Stir the mixture in the ice bath for 30 minutes to ensure complete precipitation. Collect the solid by vacuum filtration, wash thoroughly with cold water (3 x 20 mL) to remove any inorganic salts, and then with a small amount of cold diethyl ether.

-

Drying: Dry the purified white solid in a vacuum oven at 50-60 °C.

Final Product Characterization

| Property | Expected Value |

| Molecular Formula | C₉H₆N₂O₂S[11] |

| Molecular Weight | 206.22 g/mol [11] |

| Appearance | White to off-white solid |

| Melting Point | >300 °C (decomposes) |

| ¹H NMR (DMSO-d₆, 400 MHz) | δ ~13.5 (br s, 1H, COOH), 9.2 (d, 1H), 8.7 (dd, 1H), 8.5 (s, 1H), 8.4 (dt, 1H), 7.6 (dd, 1H) |

| InChIKey | FOQFGMAZUTUELM-UHFFFAOYSA-N[12] |

| CAS Number | 39067-29-3[13] |

Conclusion

The synthesis of this compound via the Hantzsch cyclocondensation pathway is a reliable and efficient method for producing this high-value chemical intermediate. By carefully controlling the purity of the starting materials and the reaction conditions for both the cyclization and hydrolysis steps, researchers can consistently obtain high yields of the desired product. This guide provides the necessary technical detail and mechanistic rationale to empower drug development professionals to successfully implement this synthesis in their laboratories.

References

- 1. researchgate.net [researchgate.net]

- 2. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. synarchive.com [synarchive.com]

- 4. Thiazole synthesis [organic-chemistry.org]

- 5. nbinno.com [nbinno.com]

- 6. benchchem.com [benchchem.com]

- 7. m.youtube.com [m.youtube.com]

- 8. researchgate.net [researchgate.net]

- 9. 2-(3-Pyridyl)-4-thiazolecarboxylic acid ethyl ester synthesis - chemicalbook [chemicalbook.com]

- 10. academic.oup.com [academic.oup.com]

- 11. 2-(PYRIDIN-3-YL)-1,3-THIAZOLE-4-CARBOXYLIC ACID | CAS 39067-29-3 [matrix-fine-chemicals.com]

- 12. PubChemLite - 2-(3-pyridyl)thiazole-4-carboxylic acid (C9H6N2O2S) [pubchemlite.lcsb.uni.lu]

- 13. scbt.com [scbt.com]

An In-depth Technical Guide to the Physicochemical Properties of 2-(3-Pyridyl)-1,3-thiazole-4-carboxylic acid

Abstract: This technical guide provides a comprehensive overview of the core physicochemical properties of 2-(3-Pyridyl)-1,3-thiazole-4-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug development. The guide is intended for researchers, scientists, and drug development professionals, offering both established data and predictive insights into the molecule's behavior. We will delve into the structural attributes, solubility, acidity (pKa), and lipophilicity (LogP) of this compound. Furthermore, this guide furnishes detailed, field-proven experimental protocols for the empirical determination of these critical parameters, underpinned by the rationale for each methodological choice.

Introduction: The Significance of Physicochemical Profiling in Drug Discovery

The journey of a candidate molecule from a laboratory curiosity to a therapeutic agent is fundamentally governed by its physicochemical properties. These characteristics dictate how a compound will behave in a biological system, influencing its absorption, distribution, metabolism, and excretion (ADME). For a heterocyclic scaffold such as this compound, a thorough understanding of its physicochemical profile is paramount. The presence of a pyridine ring, a thiazole moiety, and a carboxylic acid group creates a unique electronic and steric landscape, which in turn defines its interactions with biological targets and its overall drug-like properties. The thiazole ring is a component of numerous biologically active compounds, and pyridine-thiazole hybrids are of significant interest in medicinal chemistry.[1] This guide serves as a foundational resource for researchers working with this molecule, providing the necessary data and methodologies to advance their investigations.

Chemical Identity and Core Properties

A precise understanding of the molecular identity is the cornerstone of any physicochemical characterization.

| Property | Value | Source |

| IUPAC Name | 2-(pyridin-3-yl)-1,3-thiazole-4-carboxylic acid | [2] |

| CAS Number | 39067-29-3 | [2][3][4] |

| Molecular Formula | C₉H₆N₂O₂S | [2][3] |

| Molecular Weight | 206.22 g/mol | [2][3] |

| SMILES | OC(=O)C1=CSC(=N1)C1=CN=CC=C1 | [2] |

| InChIKey | FOQFGMAZUTUELM-UHFFFAOYSA-N | [2] |

Key Physicochemical Parameters: A Blend of Predicted and Empirical Data

A lack of extensive, publicly available experimental data for this compound necessitates a combined approach of leveraging data from closely related analogues and employing robust computational prediction tools. In modern drug discovery, in silico predictions are a vital, resource-efficient first step to guide experimental work.[5][6]

| Parameter | Predicted/Estimated Value | Significance in Drug Development |

| Aqueous Solubility (LogS) | Predicted: -2.5 to -3.5 | Governs dissolution in the gastrointestinal tract and bioavailability. Poor solubility is a major hurdle in drug development. |

| pKa (Acid Dissociation Constant) | Predicted Acidic pKa: ~3.5-4.5 Predicted Basic pKa: ~2.5-3.5 | Determines the ionization state at physiological pH, which impacts solubility, permeability, and target binding. |

| Lipophilicity (XlogP) | Predicted: 1.4 | Influences membrane permeability, plasma protein binding, and metabolism. A balanced LogP is often sought.[7] |

| Melting Point | Estimated: >300 °C | Indicates crystal lattice stability and can correlate with solubility. A high melting point often suggests lower solubility.[8] |

Note: Predicted values are generated based on computational models and should be confirmed experimentally.

The aqueous solubility of a drug candidate is a critical determinant of its oral bioavailability.[9] For this compound, the presence of both a carboxylic acid and a basic pyridine nitrogen suggests a pH-dependent solubility profile. At low pH, the pyridine nitrogen will be protonated, increasing solubility. Conversely, at high pH, the carboxylic acid will be deprotonated to its carboxylate form, also enhancing solubility. The molecule is expected to exhibit its lowest solubility at its isoelectric point.

The pKa value quantifies the acidity or basicity of a molecule.[10][11] this compound is an amphoteric molecule with two primary ionizable centers: the acidic carboxylic acid and the basic pyridine nitrogen.

-

Acidic pKa: The carboxylic acid group is expected to have a pKa in the range of 3.5-4.5, typical for carboxylic acids on heterocyclic systems.

-

Basic pKa: The pyridine nitrogen's basicity is influenced by the electron-withdrawing thiazole ring, likely resulting in a pKa between 2.5 and 3.5.

The interplay of these two pKa values will define the molecule's net charge at a given pH, which is crucial for its interaction with biological membranes and protein targets.

Caption: Predicted ionization states of the molecule at different pH values.

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a key factor in its ability to cross biological membranes. The predicted XlogP of 1.4 suggests that this compound has a relatively balanced hydrophilic-lipophilic character. It is important to consider the distribution coefficient (LogD) which takes into account the pH and pKa, as the lipophilicity will change with the ionization state of the molecule.

Experimental Protocols for Physicochemical Characterization

To validate the predicted values and provide a robust characterization, the following experimental protocols are recommended. These protocols are designed to be self-validating and provide high-quality, reproducible data.

The shake-flask method is the gold standard for determining thermodynamic solubility. It relies on achieving equilibrium between the dissolved and solid states of the compound.

Methodology:

-

Preparation of Buffers: Prepare a series of buffers at different pH values (e.g., pH 2, 4, 6, 7.4, and 9).

-

Sample Preparation: Add an excess of this compound to a vial containing a known volume of each buffer. The excess solid is crucial to ensure saturation.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours).

-

Phase Separation: Centrifuge the samples to pellet the undissolved solid.

-

Sample Analysis: Carefully remove an aliquot of the supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Data Analysis: The measured concentration at each pH is the solubility at that pH.

Caption: Workflow for the shake-flask solubility determination.

Potentiometric titration is a precise method for determining pKa values by monitoring pH changes upon the addition of a titrant.[12]

Methodology:

-

Instrument Calibration: Calibrate a pH meter using standard buffers (e.g., pH 4, 7, and 10).[12]

-

Sample Preparation: Dissolve a precisely weighed amount of the compound in a suitable solvent (e.g., water or a co-solvent system if solubility is low) to a known concentration (e.g., 1-10 mM).

-

Titration (Acidic pKa): Start with an acidic solution (e.g., by adding 0.1 M HCl to reach pH ~2). Titrate with a standardized solution of NaOH (e.g., 0.1 M), recording the pH after each addition of titrant.

-

Titration (Basic pKa): Start with a basic solution (e.g., by adding 0.1 M NaOH to reach pH ~12). Titrate with a standardized solution of HCl (e.g., 0.1 M), recording the pH after each addition.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points of the titration curve.[11]

This method directly measures the partitioning of a compound between an aqueous and an immiscible organic phase, typically n-octanol and water.

Methodology:

-

Phase Pre-saturation: Mix equal volumes of n-octanol and a relevant aqueous buffer (e.g., pH 7.4 phosphate buffer) and shake vigorously to pre-saturate each phase with the other. Allow the layers to separate.

-

Partitioning: Add a known amount of the compound to a mixture of the pre-saturated n-octanol and buffer.

-

Equilibration: Shake the mixture for a set period (e.g., 1-2 hours) to allow the compound to partition between the two phases.

-

Phase Separation: Centrifuge the sample to ensure a clean separation of the two layers.

-

Concentration Measurement: Carefully sample both the n-octanol and the aqueous layers. Determine the concentration of the compound in each phase using a suitable analytical technique (e.g., HPLC-UV).

-

Calculation: Calculate LogP as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Conclusion: An Integrated Perspective for Drug Development

The physicochemical properties of this compound—characterized by its amphoteric nature, balanced lipophilicity, and likely low intrinsic solubility—present a profile that is common in drug discovery. The predictive data presented in this guide serves as a valuable starting point, but must be complemented by rigorous experimental validation. The provided protocols offer a robust framework for obtaining high-quality data. By integrating computational predictions with empirical measurements, researchers can build a comprehensive understanding of this molecule, enabling informed decisions in lead optimization and formulation development, ultimately accelerating the path toward potential therapeutic applications.

References

- 1. 2-(3-Pyridyl)thiazolidine-4-carboxamide derivatives. III.) Synthesis of metabolites and metabolism of 2-(3-pyridyl)thiazolidine-4-carboxamides YM461 and YM264 as platelet-activating factor (PAF) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 2-(PYRIDIN-3-YL)-1,3-THIAZOLE-4-CARBOXYLIC ACID | CAS 39067-29-3 [matrix-fine-chemicals.com]

- 3. scbt.com [scbt.com]

- 4. This compound | 39067-29-3 [chemicalbook.com]

- 5. Oral Bioavailability Prediction Screening: Gift of SwissADME - PRISM BioLab [prismbiolab.com]

- 6. phytojournal.com [phytojournal.com]

- 7. PubChemLite - 2-(3-pyridyl)thiazole-4-carboxylic acid (C9H6N2O2S) [pubchemlite.lcsb.uni.lu]

- 8. scientificlabs.co.uk [scientificlabs.co.uk]

- 9. researchgate.net [researchgate.net]

- 10. optibrium.com [optibrium.com]

- 11. mrupp.info [mrupp.info]

- 12. researchgate.net [researchgate.net]

The Multifaceted Biological Activities of Pyridyl Thiazole Derivatives: A Technical Guide for Drug Discovery

Introduction: The Hybrid Vigor of Pyridyl Thiazole Scaffolds

In the landscape of medicinal chemistry, the fusion of distinct pharmacophores into a single molecular entity has emerged as a powerful strategy for the development of novel therapeutics with enhanced efficacy and unique mechanisms of action. Among these, pyridyl thiazole derivatives have garnered significant attention from researchers and drug development professionals. This is due to their remarkable structural versatility and the synergistic interplay between the pyridine and thiazole moieties, which are prevalent in numerous biologically active compounds. The pyridine ring, a key component of many natural products and pharmaceuticals, offers a versatile scaffold for chemical modification, while the thiazole ring is a well-established pharmacophore known for its diverse biological activities.[1][2] This technical guide provides an in-depth exploration of the significant biological activities of pyridyl thiazole derivatives, focusing on their anticancer, antimicrobial, and anti-inflammatory properties. We will delve into the underlying mechanisms of action, present detailed experimental protocols for their evaluation, and provide insights into the structure-activity relationships that govern their therapeutic potential.

Anticancer Activity: Targeting Key Pathways in Malignancy

Pyridyl thiazole derivatives have demonstrated potent cytotoxic effects against a broad spectrum of cancer cell lines, including those of the lung, breast, colon, and leukemia.[3][4][5] Their anticancer activity is often attributed to their ability to modulate critical signaling pathways involved in cancer cell proliferation, survival, and metastasis.

Mechanism of Action: A Multi-pronged Attack

The anticancer mechanisms of pyridyl thiazole derivatives are multifaceted, with several key molecular targets identified.

-

PARP1 Inhibition and Induction of Genetic Instability: Certain pyridine-thiazole hybrids have been shown to induce genetic instability in tumor cells. The cytotoxic activity of some of these compounds was significantly reduced when tumor cells were pre-incubated with a PARP1 inhibitor, suggesting that their mechanism of action is linked to the PARP1 signaling pathway.[3] Poly(ADP-ribose) polymerase 1 (PARP1) is a key enzyme in the repair of single-strand DNA breaks. Its inhibition in cancer cells with existing DNA repair deficiencies (like BRCA mutations) leads to an accumulation of DNA damage and ultimately, cell death.

-

ROCK1 Inhibition and Cytoskeletal Disruption: A class of 1-benzyl-3-(4-pyridylthiazol-2-yl)ureas has been identified as potent inhibitors of Rho-associated protein kinases (ROCK1 and ROCK2).[6][7][8] The Rho/ROCK signaling pathway plays a crucial role in regulating the actin cytoskeleton, which is vital for cell shape, motility, and invasion – processes that are often dysregulated in cancer.[7][8] By inhibiting ROCK1, these pyridyl thiazole derivatives can disrupt these processes, leading to reduced tumor cell proliferation, invasion, and metastasis.

-

Induction of Apoptosis: Many pyridyl thiazole derivatives exert their anticancer effects by inducing apoptosis, or programmed cell death. Mechanistic studies have shown that these compounds can trigger apoptosis through the mitochondrial pathway, as evidenced by changes in mitochondrial membrane potential and activation of caspase-3.[5]

Below is a diagram illustrating the key anticancer mechanisms of pyridyl thiazole derivatives.

Caption: Key anticancer mechanisms of pyridyl thiazole derivatives.

Quantitative Assessment of Anticancer Activity

The cytotoxic potential of pyridyl thiazole derivatives is typically quantified by determining their half-maximal inhibitory concentration (IC50) against various cancer cell lines.

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| Pyridine-Thiazole Hybrids | HL-60 (Leukemia) | 0.57 | [3] |

| Pyridone-based Analogues | A549 (Lung), MCF-7 (Breast) | ≈ 0.008 - 0.015 | [4] |

| Thiazole-based Derivatives | A549 (Lung), MCF-7 (Breast) | ≈ 0.050 - 0.120 | [4] |

| 4-phenyl-2-(pyridyl methylene)hydrazinyl) thiazole | A549 (Lung) | Lower than Cisplatin (12.65 µg/mL) | [5] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess cell viability and the cytotoxic potential of chemical compounds.

Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5x10³ cells per well and allow them to adhere for 24 hours.

-

Compound Treatment: Prepare stock solutions of the pyridyl thiazole derivatives in DMSO and dilute them to the desired concentrations in the culture medium. The final DMSO concentration should be less than 0.5%. Replace the medium in the wells with the medium containing the test compounds and incubate for 48 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

The following diagram outlines the workflow for the MTT assay.

Caption: Workflow for assessing cytotoxicity using the MTT assay.

Antimicrobial Activity: Combating Pathogenic Microorganisms

The emergence of multidrug-resistant pathogens poses a significant threat to global health, necessitating the development of novel antimicrobial agents. Pyridyl thiazole derivatives have shown promising antibacterial and antifungal activities against a range of human pathogens.[9][10]

Mechanism of Action: Disrupting Microbial Integrity

The precise antimicrobial mechanisms of pyridyl thiazole derivatives are still under investigation, but it is believed that their lipophilic nature, conferred by the thiazole ring, facilitates their penetration into microbial cell membranes. This can lead to membrane disruption and interference with essential cellular processes. The pyridine moiety can also contribute to the overall activity through its ability to coordinate with metal ions that are crucial for microbial enzyme function.

Quantitative Assessment of Antimicrobial Activity

The antimicrobial efficacy of these compounds is typically evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.

| Compound Class | Microorganism | MIC (µg/mL) | Reference |

| Pyridyl substituted thiazolyl triazole derivatives | Gram-positive bacteria | < 3.09 - 500 | [1] |

| 3-pyridyl, biphenyl, and 4-mercaptopyrazolopyrimidine containing compounds | Fungi | 6.25 | [10] |

Experimental Protocol: Agar Dilution Method for MIC Determination

The agar dilution method is a standardized technique for determining the MIC of antimicrobial agents.

Principle: A series of agar plates containing decreasing concentrations of the antimicrobial agent are inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the agent that prevents visible growth after incubation.

Step-by-Step Methodology:

-

Preparation of Antimicrobial Solutions: Prepare a series of twofold dilutions of the pyridyl thiazole derivative in a suitable solvent.

-

Preparation of Agar Plates: Incorporate the antimicrobial solutions into molten Mueller-Hinton agar to achieve the desired final concentrations. Pour the agar into petri dishes and allow it to solidify.

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism equivalent to a 0.5 McFarland standard.

-

Inoculation: Inoculate the surface of each agar plate with the microbial suspension.

-

Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism.

-

MIC Determination: Observe the plates for microbial growth and identify the lowest concentration of the compound that completely inhibits growth.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a hallmark of many diseases, including arthritis, cardiovascular disease, and cancer. Pyridyl thiazole derivatives have demonstrated significant anti-inflammatory properties, with some compounds exhibiting activity comparable to or exceeding that of established non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin and ibuprofen.[11][12][13]

Mechanism of Action: COX Inhibition

A primary mechanism underlying the anti-inflammatory effects of many pyridyl thiazole derivatives is the inhibition of cyclooxygenase (COX) enzymes.[14][15][16][17][18][19] COX-1 and COX-2 are key enzymes in the biosynthesis of prostaglandins, which are potent inflammatory mediators. By inhibiting COX enzymes, these compounds can reduce the production of prostaglandins, thereby alleviating inflammation and pain. Some derivatives have shown selectivity towards the COX-2 isoform, which is an attractive feature for developing anti-inflammatory drugs with a reduced risk of gastrointestinal side effects associated with non-selective COX inhibitors.[15][16][17][19]

The following diagram illustrates the role of COX enzymes in inflammation and their inhibition by pyridyl thiazole derivatives.

Caption: Inhibition of the COX pathway by pyridyl thiazole derivatives.

Quantitative Assessment of Anti-inflammatory Activity

The in vitro anti-inflammatory activity of pyridyl thiazole derivatives can be assessed using the protein denaturation assay, with the results often expressed as the half-maximal inhibitory concentration (IC50). In vivo activity is commonly evaluated using the carrageenan-induced paw edema model in rats, where the percentage of edema inhibition is measured.

| Compound Class | Assay | Result | Reference |

| (3-carboxy-2-pyridyl)-2-thiobenzothiazole | In vitro | 1.34 times more active than indomethacin | [11] |

| Pyridine- and Thiazole-Based Hydrazides | Protein Denaturation | IC50: 46.29–100.60 µg/mL | [14] |

| Thiazolo[4,5-b]pyridine-2-ones | Carrageenan-induced paw edema | Some compounds exceeded the activity of Ibuprofen | [12][13] |

Experimental Protocol: In Vitro Protein Denaturation Assay

Principle: Inflammation can be associated with protein denaturation. This assay measures the ability of a compound to inhibit the heat-induced denaturation of a protein, typically bovine serum albumin (BSA).

Step-by-Step Methodology:

-

Reaction Mixture Preparation: Prepare a reaction mixture containing the test compound at various concentrations, a solution of BSA (e.g., 1% w/v), and a buffer (e.g., phosphate-buffered saline, pH 6.3).

-

Incubation: Incubate the reaction mixtures at 37°C for 20 minutes.

-

Heat Denaturation: Induce denaturation by heating the mixtures at 70°C for 5 minutes.

-

Cooling: Cool the mixtures to room temperature.

-

Turbidity Measurement: Measure the turbidity of the solutions spectrophotometrically at 660 nm.

-

Calculation: Calculate the percentage inhibition of protein denaturation compared to a control without the test compound.

Synthesis of Bioactive Pyridyl Thiazole Derivatives

The synthesis of pyridyl thiazole derivatives often involves multicomponent reactions that allow for the efficient construction of these complex molecules. A common and versatile method is the Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone with a thiourea or thioamide derivative.[2]

A general synthetic scheme for the preparation of certain bioactive pyridine-thiazole hybrids is presented below. For instance, the synthesis of 1-[4-Methyl-2-(2-pyridylamino)-thiazol-5-yl]-ethanone, a key intermediate, can be achieved through the [2+3]-cyclocondensation reaction of 1-(pyridin-2-yl)thiourea with 3-chloropentane-2,4-dione.[3] This intermediate can then be further modified through reactions like the Claisen-Schmidt condensation to introduce additional structural diversity and tune the biological activity.[3]

Conclusion and Future Perspectives

Pyridyl thiazole derivatives represent a promising class of compounds with a remarkable spectrum of biological activities. Their ability to modulate key cellular pathways implicated in cancer, microbial infections, and inflammation underscores their significant therapeutic potential. The insights into their mechanisms of action, coupled with the detailed experimental protocols provided in this guide, offer a solid foundation for researchers and drug development professionals to further explore and optimize these versatile scaffolds. Future research should focus on elucidating the detailed structure-activity relationships to design more potent and selective derivatives, conducting in-vivo efficacy and safety studies for the most promising candidates, and exploring novel therapeutic applications for this fascinating class of molecules. The continued investigation of pyridyl thiazole derivatives holds the promise of delivering next-generation therapeutics to address unmet medical needs.

References

- 1. scielo.br [scielo.br]

- 2. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Pyridylthiazole-based ureas as inhibitors of Rho associated protein kinases (ROCK1 and 2) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Pyridylthiazole-based ureas as inhibitors of Rho associated protein kinases (ROCK1 and 2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis, antimicrobial and antioxidant activities of pyridyl substituted thiazolyl triazole derivatives | Brazilian Journal of Pharmaceutical Sciences [revistas.usp.br]

- 10. jchemrev.com [jchemrev.com]

- 11. Synthesis and anti-inflammatory activity of 2-pyridyl-2-thiobenzothiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. biointerfaceresearch.com [biointerfaceresearch.com]

- 13. [PDF] Synthesis and Evaluation of Anti-inflammatory Activity of some Thiazolo[4,5-b]pyridines | Semantic Scholar [semanticscholar.org]

- 14. Pyridine- and Thiazole-Based Hydrazides with Promising Anti-inflammatory and Antimicrobial Activities along with Their In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 15. New pyrazolyl-thiazolidinone/thiazole derivatives as celecoxib/dasatinib analogues with selective COX-2, HER-2 and EGFR inhibitory effects: design, synthesis, anti-inflammatory/anti-proliferative activities, apoptosis, molecular modelling and ADME studies - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. New pyrazolyl-thiazolidinone/thiazole derivatives as celecoxib/dasatinib analogues with selective COX-2, HER-2 and EGFR inhibitory effects: design, synthesis, anti-inflammatory/anti-proliferative activities, apoptosis, molecular modelling and ADME studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to Pyridine-Thiazole Hybrid Molecules in Drug Discovery

Introduction

In the landscape of medicinal chemistry, the strategic combination of privileged heterocyclic scaffolds has emerged as a powerful approach in the quest for novel therapeutic agents. Among these, the pyridine and thiazole rings hold a distinguished status due to their prevalence in a multitude of biologically active compounds. The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a cornerstone in numerous natural products and FDA-approved drugs, valued for its ability to engage in hydrogen bonding and its overall metabolic stability. Similarly, the thiazole nucleus, a five-membered ring with both sulfur and nitrogen atoms, is a key component of many pharmaceuticals, including antibiotics and anticancer agents, owing to its diverse chemical reactivity and ability to mimic other functional groups.

The rationale for designing hybrid molecules that incorporate both pyridine and thiazole moieties stems from the principle of molecular hybridization. This strategy aims to synergize the unique pharmacophoric features of each ring system into a single molecular entity, potentially leading to enhanced biological activity, improved selectivity, and novel mechanisms of action. This guide provides an in-depth technical overview of pyridine-thiazole hybrid molecules for researchers, scientists, and drug development professionals. We will delve into the core synthetic strategies, explore their diverse biological activities with a focus on anticancer, antimicrobial, and anti-inflammatory properties, and provide detailed, field-proven experimental protocols to facilitate further research and development in this exciting area.

Synthetic Strategies for Pyridine-Thiazole Hybrids

The construction of pyridine-thiazole hybrid molecules can be achieved through various synthetic methodologies. A cornerstone in the synthesis of the thiazole ring is the Hantzsch thiazole synthesis, a versatile and widely employed method that involves the cyclocondensation of a compound containing a thiourea or thioamide moiety with an α-haloketone. This approach has been successfully adapted for the synthesis of pyridine-thiazole hybrids, often starting from a pyridine-containing thiourea or by introducing the pyridine moiety at a later stage.

One common strategy involves the initial synthesis of a key intermediate, such as 1-[4-methyl-2-(pyridin-2-ylamino)thiazol-5-yl]ethanone, which can then be further functionalized. This key intermediate is typically prepared via a [2+3]-cyclocondensation reaction between a pyridine-containing thiourea and an appropriate α-halocarbonyl compound. Subsequent reactions, such as Claisen-Schmidt condensation, can then be employed to introduce further diversity and build the final hybrid molecule.

Representative Synthetic Protocol: Synthesis of (E)-3-(2-fluorophenyl)-1-[4-methyl-2-(2-pyridylamino)-thiazol-5-yl]-2-propen-1-one

This protocol describes a two-step synthesis of a pyridine-thiazole hybrid molecule with potential anticancer activity.

Step 1: Synthesis of 1-[4-Methyl-2-(2-pyridylamino)-thiazol-5-yl]-ethanone

-

To a solution of (pyridin-2-yl)thiourea (0.01 mol) in glacial acetic acid (10 mL), add 3-chloropentane-2,4-dione (0.011 mol) and anhydrous sodium acetate (0.01 mol).

-

Reflux the reaction mixture for 5 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Collect the precipitated solid by filtration, wash with water, and dry.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to afford the pure 1-[4-methyl-2-(2-pyridylamino)-thiazol-5-yl]-ethanone.

Step 2: Synthesis of (E)-3-(2-fluorophenyl)-1-[4-methyl-2-(2-pyridylamino)-thiazol-5-yl]-2-propen-1-one

-

To a solution of 1-[4-methyl-2-(2-pyridylamino)-thiazol-5-yl]-ethanone (0.01 mol) in ethanol (15 mL), add 2-fluorobenzaldehyde (0.02 mol) and potassium tert-butoxide (0.015 mol).

-

Reflux the reaction mixture for 5 hours.

-

Monitor the reaction progress by TLC.

-

After completion, cool the reaction mixture and neutralize it with glacial acetic acid to pH 7.0.

-

Collect the precipitated solid by filtration, wash with water, and dry.

-

Purify the crude product by column chromatography or recrystallization to obtain the final compound.

A Technical Guide to the Spectroscopic Characterization of 2-(3-Pyridyl)-1,3-thiazole-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

Introduction

2-(3-Pyridyl)-1,3-thiazole-4-carboxylic acid (C₉H₆N₂O₂S, Molar Mass: 206.22 g/mol ) is a multifaceted heterocyclic compound of interest in medicinal chemistry and materials science.[1][2] Its structure, featuring a pyridine ring, a thiazole core, and a carboxylic acid moiety, suggests potential applications as a metal-chelating agent, a building block for larger bioactive molecules, or a pharmacophore in its own right. The pyridine and thiazole rings are common motifs in a vast array of pharmaceuticals, contributing to interactions with biological targets and influencing pharmacokinetic properties.

Accurate structural elucidation and purity assessment are paramount in the development of any new chemical entity. Spectroscopic techniques such as NMR, IR, and MS are indispensable tools in this process. This guide will provide a detailed theoretical framework for the interpretation of the spectroscopic data of this compound, offering insights into the causality behind expected spectral features.

Molecular Structure and Predicted Spectroscopic Features

The key to interpreting the spectra of this compound lies in understanding the contribution of each of its structural components.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR will provide a wealth of information.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show signals corresponding to the protons on the pyridine and thiazole rings, as well as the carboxylic acid proton. The chemical shifts are influenced by the electronic environment of each proton.

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) | Rationale |

| H-5' (Pyridine) | 8.50 - 8.70 | dd | J = 4.5-5.0, 1.5-2.0 | Deshielded by the adjacent nitrogen and the thiazole ring. |

| H-2' (Pyridine) | 9.00 - 9.20 | d | J = 1.5-2.0 | Most deshielded pyridine proton due to proximity to nitrogen and thiazole. |

| H-4' (Pyridine) | 8.20 - 8.40 | dt | J = 7.5-8.0, 1.5-2.0 | Influenced by the ring nitrogen and adjacent protons. |

| H-6' (Pyridine) | 7.40 - 7.60 | dd | J = 7.5-8.0, 4.5-5.0 | Typical chemical shift for a pyridine proton at this position. |

| H-5 (Thiazole) | 8.30 - 8.50 | s | - | Thiazole proton, deshielded by the adjacent sulfur and nitrogen atoms. |

| -COOH | 12.0 - 13.0 | br s | - | Highly deshielded, broad signal due to hydrogen bonding and exchange. |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will reveal the number of unique carbon atoms in the molecule and provide information about their chemical environment.

| Carbon | Predicted Chemical Shift (ppm) | Rationale |

| C=O (Carboxylic Acid) | 165 - 175 | Typical range for a carboxylic acid carbonyl carbon. |

| C-2 (Thiazole) | 160 - 170 | Carbon attached to two heteroatoms (N and S). |

| C-4 (Thiazole) | 140 - 150 | Carbon bearing the carboxylic acid group. |

| C-5 (Thiazole) | 120 - 130 | CH carbon of the thiazole ring. |

| C-2' (Pyridine) | 150 - 155 | CH carbon adjacent to the nitrogen. |

| C-3' (Pyridine) | 130 - 135 | Carbon attached to the thiazole ring. |

| C-4' (Pyridine) | 135 - 140 | CH carbon of the pyridine ring. |

| C-5' (Pyridine) | 123 - 128 | CH carbon of the pyridine ring. |

| C-6' (Pyridine) | 148 - 152 | CH carbon adjacent to the nitrogen. |

Experimental Considerations for NMR

-

Solvent Selection: A deuterated polar aprotic solvent such as DMSO-d₆ is a suitable choice for dissolving the carboxylic acid and avoiding the exchange of the acidic proton with the solvent.

-

Concentration: The chemical shift of the carboxylic acid proton can be concentration-dependent due to variations in hydrogen bonding.

-

2D NMR Techniques: For unambiguous assignment of proton and carbon signals, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are highly recommended.

Caption: A typical workflow for NMR-based structure elucidation.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by the characteristic absorptions of the carboxylic acid group and the aromatic rings.

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity | Vibrational Mode |

| O-H (Carboxylic Acid) | 2500 - 3300 | Broad, Strong | Stretching |

| C-H (Aromatic) | 3000 - 3100 | Medium, Sharp | Stretching |

| C=O (Carboxylic Acid) | 1680 - 1720 | Strong, Sharp | Stretching |

| C=N (Pyridine/Thiazole) | 1600 - 1650 | Medium | Stretching |

| C=C (Aromatic) | 1450 - 1600 | Medium to Weak | Stretching |

| C-O (Carboxylic Acid) | 1200 - 1300 | Strong | Stretching |

| O-H (Carboxylic Acid) | 900 - 950 | Broad, Medium | Out-of-plane bend |

Interpretation of Key IR Features

The most prominent feature in the IR spectrum will be the very broad O-H stretching band of the carboxylic acid, which is a result of strong intermolecular hydrogen bonding.[3] The sharp, strong C=O stretching absorption is also highly diagnostic. The presence of aromatic C-H stretches above 3000 cm⁻¹ confirms the aromatic nature of the pyridine and thiazole rings.

Experimental Protocol for Solid-State IR

A common method for obtaining the IR spectrum of a solid sample is the Potassium Bromide (KBr) pellet technique.

-

Sample Preparation: Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry KBr powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Formation: Transfer the powder to a pellet die and apply pressure using a hydraulic press to form a transparent or translucent pellet.

-

Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern upon ionization, which can aid in structure elucidation.

Predicted Mass Spectrum (Electron Ionization)

Under Electron Ionization (EI) conditions, this compound is expected to show a prominent molecular ion peak and several characteristic fragment ions.

| m/z | Ion | Predicted Fragmentation Pathway |

| 206 | [M]⁺˙ | Molecular ion |

| 161 | [M - COOH]⁺ | Loss of the carboxylic acid group |

| 134 | [M - COOH - HCN]⁺ | Subsequent loss of hydrogen cyanide from the pyridine ring |

| 104 | [C₅H₄N-CN]⁺ | Fragmentation of the pyridine ring |

| 78 | [C₅H₄N]⁺ | Pyridyl cation |

Rationale for Fragmentation

The fragmentation of heterocyclic compounds in EI-MS often involves the cleavage of bonds adjacent to heteroatoms and the loss of small, stable neutral molecules. The loss of the carboxylic acid group is a common fragmentation pathway for aromatic carboxylic acids. Subsequent fragmentation of the pyridylthiazole core can provide further structural information.

Caption: A simplified representation of a plausible fragmentation pathway.

High-Resolution Mass Spectrometry (HRMS)

For unambiguous determination of the elemental composition, High-Resolution Mass Spectrometry (HRMS) is essential. The calculated exact mass of C₉H₆N₂O₂S is 206.0150. An experimentally determined mass that is within a few parts per million (ppm) of this value would confirm the molecular formula.

Conclusion

While experimental spectroscopic data for this compound is not widely disseminated, a thorough understanding of the spectroscopic properties of its constituent functional groups allows for a robust prediction and interpretation of its NMR, IR, and MS spectra. This guide provides a detailed framework for researchers to anticipate the key spectral features of this molecule, aiding in its identification and characterization. The methodologies and interpretative strategies outlined herein are broadly applicable to a wide range of heterocyclic compounds, serving as a valuable resource for scientists in the field of drug discovery and development.

References

The Thiazole Scaffold: A Privileged Motif for Targeting a Spectrum of Human Diseases

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The thiazole ring, a five-membered heterocyclic scaffold containing sulfur and nitrogen, has emerged as a cornerstone in modern medicinal chemistry. Its unique electronic properties and structural versatility allow for a wide range of chemical modifications, leading to derivatives with potent and selective activities against a multitude of biological targets. This technical guide provides a comprehensive overview of the key therapeutic targets of thiazole derivatives, with a focus on their applications in oncology, neurodegenerative disorders, infectious diseases, and metabolic and inflammatory conditions. We will delve into the mechanistic insights that drive the therapeutic efficacy of these compounds, explore the critical structure-activity relationships that govern their potency, and provide detailed experimental protocols for their evaluation. This guide is intended to serve as a valuable resource for researchers and drug development professionals actively engaged in the discovery and design of novel thiazole-based therapeutics.

Introduction: The Enduring Appeal of the Thiazole Nucleus

The thiazole moiety is a recurring motif in a variety of natural products and clinically approved drugs, a testament to its evolutionary selection as a biologically relevant scaffold.[1] Marketed drugs such as the antiretroviral Ritonavir, the anti-inflammatory Meloxicam, and the anticancer agent Dasatinib all feature a thiazole core, highlighting the broad therapeutic applicability of this heterocycle.[1][2] The thiazole ring's aromaticity, combined with the presence of heteroatoms capable of forming crucial hydrogen bonds and other non-covalent interactions, allows for high-affinity binding to a diverse array of protein targets.[3] This guide will systematically explore these targets, categorized by the therapeutic areas where thiazole derivatives have shown the most promise.

Thiazole Derivatives in Oncology: A Multi-pronged Attack on Cancer

The development of targeted cancer therapies has revolutionized the treatment landscape, and thiazole derivatives have been at the forefront of this paradigm shift.[4][5] Their anticancer activity stems from their ability to modulate a wide range of targets involved in cancer cell proliferation, survival, and metastasis.[3][6]

Protein Kinase Inhibition: A Dominant Strategy

Protein kinases are a large family of enzymes that play a central role in signal transduction pathways, and their dysregulation is a hallmark of many cancers.[5][7] Thiazole derivatives have proven to be particularly effective as kinase inhibitors.[5][7][8]

-

Cyclin-Dependent Kinases (CDKs): These kinases are critical regulators of the cell cycle. Thiazole-based compounds have been developed as potent inhibitors of CDKs, such as CDK2, leading to cell cycle arrest and apoptosis in cancer cells.[7]

-

B-RAF: The B-RAF kinase is a key component of the MAPK/ERK signaling pathway, and its V600E mutation is a driver in many melanomas. Thiazole derivatives have been designed to specifically inhibit the B-RAF V600E mutant, with some compounds showing even greater potency than the approved drug dabrafenib.[7]

-

Glycogen Synthase Kinase 3 (GSK-3): GSK-3 is implicated in various cellular processes, including proliferation and survival. Thiazole derivatives have demonstrated nanomolar inhibitory activity against GSK-3β.[7]

-

Other Kinase Targets: The list of kinase targets for thiazole derivatives is extensive and includes Casein Kinase 2 (CK2), Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), and Pim1 kinase.[7][8][9][10][11][12]

Diagram 1: Thiazole Derivatives Targeting Key Oncogenic Kinase Pathways

Caption: Thiazole derivatives inhibit multiple oncogenic kinases.

Beyond Kinases: Other Anticancer Targets

The anticancer prowess of thiazole derivatives extends beyond kinase inhibition. They have been shown to interact with other critical cellular components:

-

Microtubules: These cytoskeletal proteins are essential for cell division. Thiazole-containing drugs, such as Ixabepilone, act as microtubule-stabilizing agents, leading to mitotic arrest and apoptosis.[13][14]

-

Topoisomerases: These enzymes are crucial for DNA replication and repair. Thiazole derivatives have been developed as topoisomerase inhibitors, inducing DNA damage and cell death.[6][13]

-

Pin1: The peptidyl-prolyl cis-trans isomerase Pin1 is overexpressed in many cancers and regulates the function of numerous oncoproteins and tumor suppressors. Thiazole derivatives have been identified as potent Pin1 inhibitors.[15][16]

Table 1: Selected Thiazole Derivatives and their Anticancer Targets

| Thiazole Derivative Class | Target | IC50/Activity | Reference |

| Phenylsulfonyl-thiazoles | B-RAF V600E | IC50: 23.1 ± 1.2 nM | [7] |

| Acylaminopyridine-thiazoles | GSK-3β | IC50: 0.29 ± 0.01 nM | [7] |

| 1,3-thiazole-5-carboxylic acids | CK2 | IC50: 0.4 µM | [7] |

| Thiazole-oxalic acids | Pin1 | IC50: 5.38 µM | [15] |

| Thieno-thiazole-pyrazoline hybrids | VEGFR-2 | IC50: 0.15 µM | [9][12] |

| Bis-thiazoles | Pim1 | IC50: 0.24 µM | [11] |

Experimental Protocol: In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a thiazole derivative against a specific protein kinase.

Materials:

-

Purified recombinant kinase

-

Kinase-specific substrate (peptide or protein)

-

ATP (Adenosine triphosphate)

-

Thiazole derivative test compound

-

Kinase assay buffer

-

Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar

-

White, opaque 96-well or 384-well plates

-

Multichannel pipette

-

Plate reader capable of luminescence detection

Procedure:

-

Compound Preparation: Prepare a serial dilution of the thiazole derivative in DMSO. Further dilute in kinase assay buffer to the desired final concentrations.

-

Reaction Setup: In a 96-well plate, add the kinase, substrate, and thiazole derivative at various concentrations.

-

Initiation of Reaction: Add ATP to each well to start the kinase reaction. Incubate at the optimal temperature for the specific kinase (typically 30°C) for a predetermined time.

-

Detection: After incubation, add the Kinase-Glo® reagent to each well. This reagent measures the amount of remaining ATP, which is inversely proportional to kinase activity.

-

Data Analysis: Measure the luminescence using a plate reader. Plot the percentage of kinase inhibition versus the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Thiazole Derivatives in Neurodegenerative Diseases: A Glimmer of Hope

Neurodegenerative diseases like Alzheimer's and Parkinson's are characterized by the progressive loss of neuronal structure and function.[2] Thiazole derivatives have emerged as promising therapeutic candidates due to their ability to target multiple pathological pathways in these complex disorders.[2][17][18]

Combating Alzheimer's Disease

-

Cholinesterase Inhibition: A key strategy in Alzheimer's treatment is to boost the levels of the neurotransmitter acetylcholine. Thiazole derivatives have been shown to be potent inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[17][18][19]

-

Targeting Amyloid-β and Tau Aggregation: The accumulation of amyloid-β (Aβ) plaques and neurofibrillary tangles of hyperphosphorylated tau protein are hallmarks of Alzheimer's disease. Thiazole derivatives can interfere with the aggregation of both Aβ and tau.[17][18][20]

-

Other Targets: Thiazole-based compounds also exhibit inhibitory activity against other targets implicated in Alzheimer's pathology, including β-secretase-1 (BACE-1) and glycogen synthase kinase-3β (GSK-3β).[18][20]

Addressing Parkinson's Disease

-

Monoamine Oxidase (MAO) Inhibition: MAO enzymes are responsible for the degradation of dopamine, a neurotransmitter depleted in Parkinson's disease. Thiazole derivatives have been identified as inhibitors of both MAO-A and MAO-B.[17]

Diagram 2: Multi-target Strategy of Thiazole Derivatives in Alzheimer's Disease

Caption: Thiazole derivatives target multiple pathological pathways.

Thiazole Derivatives in the Fight Against Infectious Diseases

The rise of antimicrobial resistance is a global health crisis, necessitating the development of new anti-infective agents with novel mechanisms of action.[21][22] Thiazole derivatives have a long history as antimicrobial agents and continue to be a rich source of new drug candidates.[1][23]

Antibacterial Activity

Thiazole-based compounds exert their antibacterial effects through various mechanisms, including:

-

Inhibition of Cell Wall Synthesis: Disrupting the integrity of the bacterial cell wall is a proven antibacterial strategy.

-

Inhibition of Protein and Nucleic Acid Synthesis: Targeting essential cellular processes like protein and DNA synthesis can halt bacterial growth.[21]

-

Inhibition of Metabolic Pathways: Thiazole derivatives can inhibit key bacterial enzymes, such as dihydrofolate reductase (DHFR), which is involved in folate synthesis.[24] Some derivatives have also been shown to inhibit the E. coli MurB enzyme.[25]

Antifungal and Antiviral Activity

The therapeutic potential of thiazole derivatives extends to fungal and viral infections. Several thiazole-containing compounds have demonstrated broad-spectrum antifungal activity.[1][24] Additionally, the thiazole scaffold is present in the clinically used HIV protease inhibitor, Ritonavir.[1][2]

Thiazole Derivatives in Metabolic and Inflammatory Disorders

Diabetes Management

Thiazole derivatives have shown significant promise as anti-diabetic agents.[26][27] Their mechanisms of action include:

-

α-Glucosidase and α-Amylase Inhibition: These enzymes are involved in the breakdown of carbohydrates in the gut. By inhibiting them, thiazole derivatives can delay glucose absorption and lower postprandial blood glucose levels.[26][28]

-

Peroxisome Proliferator-Activated Receptor-γ (PPARγ) Agonism: Thiazolidinediones, a class of thiazole derivatives, are potent agonists of PPARγ, a nuclear receptor that plays a key role in insulin sensitization and glucose metabolism.[28][29]

Anti-inflammatory Activity

Inflammation is a complex biological response, and chronic inflammation is a key factor in many diseases. Thiazole derivatives have demonstrated potent anti-inflammatory effects by targeting key enzymes in the inflammatory cascade:[30][31][32]

-

Cyclooxygenase (COX) and Lipoxygenase (LOX) Inhibition: These enzymes are responsible for the production of pro-inflammatory mediators like prostaglandins and leukotrienes. Thiazole derivatives can inhibit both COX and LOX enzymes.[30][32]

Conclusion and Future Perspectives

The thiazole scaffold has unequivocally established itself as a "privileged" structure in drug discovery. Its remarkable versatility has led to the development of a vast number of derivatives with a wide spectrum of biological activities. The therapeutic targets of these compounds are as diverse as the diseases they aim to treat, spanning from enzymes and receptors to protein-protein interactions.

Future research in this field will likely focus on several key areas:

-

Rational Design of Multi-target Ligands: The ability of thiazole derivatives to interact with multiple targets presents an opportunity to develop drugs that can address complex diseases with a single molecule.

-

Exploitation of Novel Targets: As our understanding of disease biology deepens, new therapeutic targets will emerge, and the thiazole scaffold will undoubtedly be explored for its potential to modulate these novel targets.

-

Optimization of Pharmacokinetic Properties: Continued efforts will be made to fine-tune the absorption, distribution, metabolism, and excretion (ADME) properties of thiazole derivatives to enhance their clinical utility.

References

- 1. archives.ijper.org [archives.ijper.org]

- 2. 1,3-thiazole Derivatives: A Scaffold with Considerable Potential in the Treatment of Neurodegenerative Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benthamdirect.com [benthamdirect.com]

- 5. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and biological evaluation of new derivatives of thieno-thiazole and dihydrothiazolo-thiazole scaffolds integrated with a pyrazoline nucleus as anticancer and multi-targeting kinase inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. Design, synthesis and cytotoxic evaluation of novel bis-thiazole derivatives as preferential Pim1 kinase inhibitors with in vivo and in silico study - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. Thiazole-containing compounds as therapeutic targets for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthesis and Pin1 inhibitory activity of thiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Design, synthesis and biological evaluation of novel thiazole-based derivatives as human Pin1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. tandfonline.com [tandfonline.com]

- 18. The therapeutic value of thiazole and thiazolidine derivatives in Alzheimer's disease: a systematic literature review - PMC [pmc.ncbi.nlm.nih.gov]

- 19. The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity [comptes-rendus.academie-sciences.fr]

- 20. researchgate.net [researchgate.net]

- 21. jchemrev.com [jchemrev.com]

- 22. mdpi.com [mdpi.com]

- 23. Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 24. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies | MDPI [mdpi.com]

- 26. ijpsjournal.com [ijpsjournal.com]

- 27. rjptonline.org [rjptonline.org]

- 28. Bot Verification [rasayanjournal.co.in]

- 29. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 30. researchgate.net [researchgate.net]

- 31. Synthesis and anti-inflammatory activity of thiazole derivatives [wisdomlib.org]

- 32. Discovery of 5-Methylthiazole-Thiazolidinone Conjugates as Potential Anti-Inflammatory Agents: Molecular Target Identification and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

The Thiazole Nucleus: A Cornerstone of Modern Chemistry and Medicine

An In-depth Technical Guide on the Discovery, History, and Enduring Impact of Thiazole-Based Compounds

Introduction: The Unassuming Heterocycle with Profound Influence

In the vast landscape of organic chemistry, few molecular scaffolds have demonstrated the versatility and therapeutic significance of the thiazole ring.[1][2] This five-membered aromatic heterocycle, containing both sulfur and nitrogen atoms, is a fundamental building block in a remarkable array of natural products and synthetic compounds that have shaped the course of medicine and industry.[1][3][4] From its presence in the essential vitamin B1 to its critical role in blockbuster drugs, the story of thiazole is a compelling narrative of scientific inquiry, synthetic innovation, and therapeutic breakthroughs. This guide provides a comprehensive exploration of the discovery and history of thiazole-based compounds, offering researchers, scientists, and drug development professionals a detailed perspective on the core science and pivotal moments that have established thiazole as a privileged scaffold in medicinal chemistry.

Part 1: Foundational Discoveries - The Dawn of Thiazole Chemistry

The journey into the world of thiazole chemistry began in the late 19th century, a period of fervent exploration in heterocyclic chemistry. The initial synthesis of the thiazole ring was a landmark achievement, laying the groundwork for over a century of innovation.

The Pioneering Synthesis: Hantzsch's Breakthrough

The first successful synthesis of a thiazole derivative is credited to the German chemist Arthur Hantzsch in 1887.[5][6] The Hantzsch thiazole synthesis, a reaction between an α-haloketone and a thioamide, proved to be a robust and versatile method for constructing the thiazole ring.[5][6] This reaction, lauded for its simplicity and high yields, became a cornerstone of heterocyclic synthesis and remains a widely used method today.[6]

Experimental Protocol: The Hantzsch Thiazole Synthesis

The following protocol outlines a general procedure for the Hantzsch synthesis, which typically involves the condensation of an α-haloketone with a thioamide.

Materials:

-

α-Haloketone (e.g., 2-bromoacetophenone)

-

Thioamide (e.g., thiourea)

-

Solvent (e.g., methanol, ethanol)

-

Optional: Mild base (e.g., sodium carbonate solution) for product precipitation

Procedure:

-

In a suitable reaction vessel, dissolve the α-haloketone and the thioamide in the chosen solvent.

-

Stir the mixture at a controlled temperature. The reaction is often heated to reflux to ensure completion.

-

Monitor the reaction progress using an appropriate technique, such as thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The thiazole product can often be precipitated by pouring the reaction mixture into a solution of a mild base, such as 5% sodium carbonate.[7]

-

Collect the precipitated solid by filtration through a Buchner funnel.

-

Wash the filter cake with water to remove any inorganic impurities.

-

Dry the solid product, for instance, by air-drying on a watch glass.[7]

-

The crude product can then be purified further if necessary, for example, by recrystallization.

The elegance of the Hantzsch synthesis lies in its straightforward mechanism, which proceeds through a nucleophilic attack of the thioamide's sulfur on the α-carbon of the haloketone, followed by an intramolecular cyclization and dehydration to form the aromatic thiazole ring.

Caption: The Hantzsch thiazole synthesis mechanism.

Expanding the Synthetic Arsenal: The Cook-Heilbron Synthesis

While the Hantzsch synthesis was a monumental step, the quest for alternative and complementary synthetic routes continued. In 1947, Alan H. Cook and his colleagues introduced the Cook-Heilbron thiazole synthesis.[8] This method involves the reaction of α-aminonitriles with reagents like carbon disulfide, dithioacids, or isothiocyanates to yield 5-aminothiazoles.[8][9] The Cook-Heilbron synthesis is particularly valuable for its ability to produce 5-aminothiazole derivatives under mild conditions.[8][10]

Part 2: Nature's Embrace - The Thiazole Ring in Biological Systems

The significance of the thiazole ring extends far beyond the laboratory. Nature has harnessed its unique chemical properties in a variety of essential biomolecules.

The Vital Nutrient: Thiamine (Vitamin B1)

Perhaps the most prominent natural occurrence of the thiazole ring is in thiamine, also known as vitamin B1.[3][11] Thiamine is an essential micronutrient for humans and animals, playing a crucial role in carbohydrate metabolism.[11][12][13] Its structure features a thiazolium ring linked to a pyrimidine ring by a methylene bridge.[11][14] The discovery of thiamine's structure was a major milestone in understanding the biochemical basis of nutrition and diseases like beriberi, which results from thiamine deficiency.[13]

The biosynthesis of thiamine is a complex process where the thiazole and pyrimidine moieties are synthesized separately and then combined.[11][15] In bacteria, the sulfur atom of the thiazole ring is derived from cysteine.[3]

Caption: Key structural components of Thiamine (Vitamin B1).

Part 3: The Therapeutic Revolution - Thiazoles in Drug Discovery

The discovery of the thiazole ring's presence in natural products, coupled with the development of robust synthetic methods, set the stage for its exploration in medicinal chemistry. The 20th century witnessed the rise of thiazole-based compounds as powerful therapeutic agents.

The Sulfa Drug Era: The Emergence of Sulfathiazole

In the pre-antibiotic era, bacterial infections were a leading cause of death. The development of sulfonamide drugs in the 1930s marked a turning point in medicine.[16] Following the discovery of Prontosil and its active metabolite sulfanilamide, a massive synthetic effort was undertaken to create more potent and less toxic derivatives.[16] This research led to the introduction of sulfathiazole in the late 1930s, which quickly became a widely used antibacterial agent.[16][17] It proved effective against a range of bacterial infections and was a mainstay of antibacterial therapy before the widespread availability of penicillin.[16]

The synthesis of sulfathiazole typically involved the condensation of p-acetamidobenzenesulfonyl chloride with 2-aminothiazole, followed by deacetylation.[18]

| Drug | Class | Year of Introduction | Key Therapeutic Use |

| Sulfathiazole | Sulfonamide Antibiotic | Late 1930s | Bacterial Infections |

A "Miracle Drug": The Penicillin Story